molecular formula C9H12N2O2 B2604232 Methyl 2,3-diamino-6-methylbenzoate CAS No. 258508-85-9

Methyl 2,3-diamino-6-methylbenzoate

Cat. No. B2604232
CAS RN: 258508-85-9
M. Wt: 180.207
InChI Key: HFBDZYFGBQLJEH-UHFFFAOYSA-N
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Description

“Methyl 2,3-diamino-6-methylbenzoate” is a chemical compound with the CAS Number: 258508-85-9 . It has a molecular weight of 180.21 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2/c1-5-3-4-6 (10)8 (11)7 (5)9 (12)13-2/h3-4H,10-11H2,1-2H3 . The InChI key is HFBDZYFGBQLJEH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Co-crystal Salt Formation and Stability

Methyl 2,3-diamino-6-methylbenzoate has been utilized in the production of novel co-crystal salts. For example, Ashfaq et al. (2020) reported the formation of a co-crystal salt with 4-methylbenzoic acid, stabilized through ionic interactions, hydrogen bonding, and weak interactions between rings. This salt exhibited strong intracomplex hydrogen bonding and was characterized as stable both thermodynamically and kinetically (Ashfaq et al., 2020).

Electrochemical and Spectroscopic Properties

The modification of electrodes with compounds like this compound leads to materials with intriguing electrochemical, electrical, and spectroscopic properties. Inzelt et al. (2001) explored how electrodeposition of diamino-methylbenzoate on polyaniline films resulted in polymers with tunable electrochemical behavior and conductivity (Inzelt et al., 2001).

Antitumor and Antimalarial Activities

Compounds structurally related to this compound have shown promise in antitumor and antimalarial activities. For instance, Werbel et al. (1987) synthesized 2,4-diamino-6-[(N-alkylanilino)methyl]quinazolines, demonstrating substantial activity against Plasmodium berghei infections in mice (Werbel et al., 1987).

Pharmaceutical Activity

Studies like Sharfalddin et al. (2020) have investigated the single crystal structure and pharmaceutical activity of compounds such as methyl 4-hydroxybenzoate. Their work delved into molecular determinants underlying pharmaceutical activities, highlighting the potential of methylbenzoate derivatives in medical applications (Sharfalddin et al., 2020).

Crystal Structure and Intermolecular Interactions

Research into the crystal structure and intermolecular interactions of related compounds can provide insights into their stability and reactivity. Mereiter (2011) studied the molecule triflusulfuron-methyl, a compound related to this compound, examining its crystal structure and molecular interactions (Mereiter, 2011).

Safety and Hazards

The safety information for “Methyl 2,3-diamino-6-methylbenzoate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is associated with the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

methyl 2,3-diamino-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBDZYFGBQLJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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